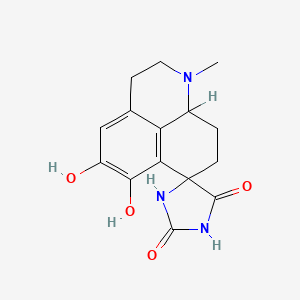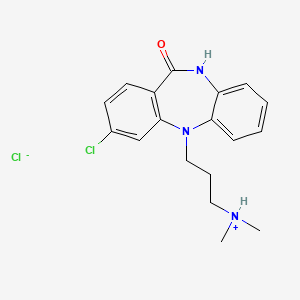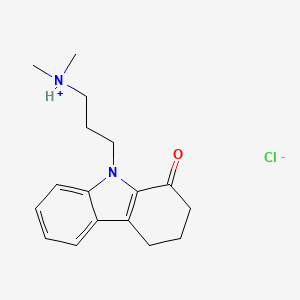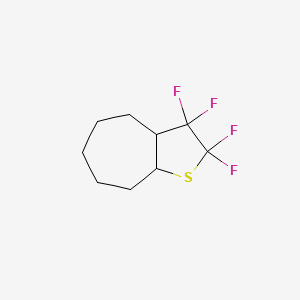
2,2,3,3-Tetrafluorooctahydrocyclohepta(b)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is a fluorinated heterocyclic compound. This compound is characterized by the presence of four fluorine atoms and a sulfur atom within a seven-membered ring structure. The unique arrangement of atoms in this compound imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene typically involves the fluorination of a suitable precursor. One common method involves the reaction of a cycloheptathiophene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and fluorinating agent are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with hydrogen bond donors, influencing the compound’s binding affinity and specificity. The sulfur atom can participate in redox reactions, contributing to the compound’s reactivity. The overall effect of the compound is determined by its ability to modulate specific pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-tetrafluoro-1,4-butanediol: Another fluorinated compound with different structural features and applications.
2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated compound used in organic semiconductors.
Uniqueness
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is unique due to its seven-membered ring structure containing both fluorine and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101564-09-4 |
|---|---|
Fórmula molecular |
C9H12F4S |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene |
InChI |
InChI=1S/C9H12F4S/c10-8(11)6-4-2-1-3-5-7(6)14-9(8,12)13/h6-7H,1-5H2 |
Clave InChI |
NJTRSUMTEXALKI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(CC1)SC(C2(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


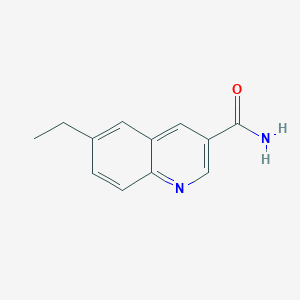
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
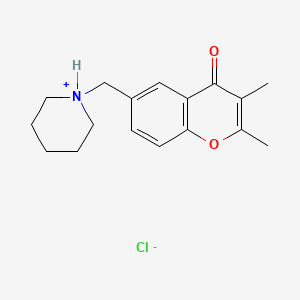
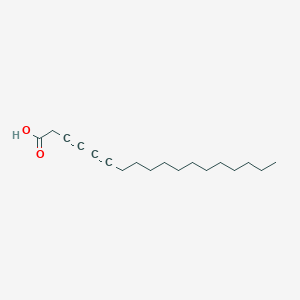
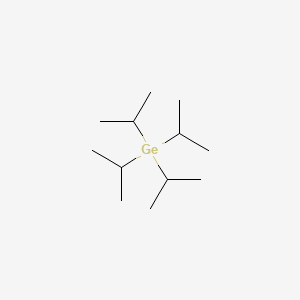
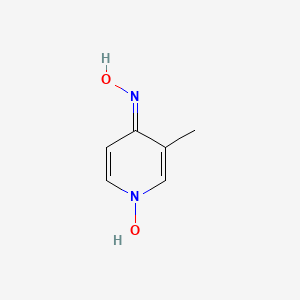
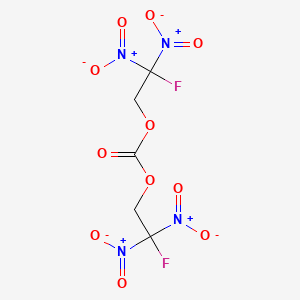
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
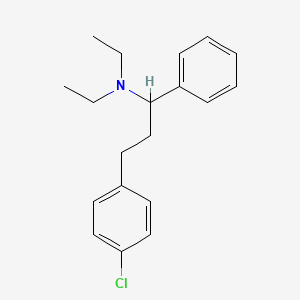

![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
